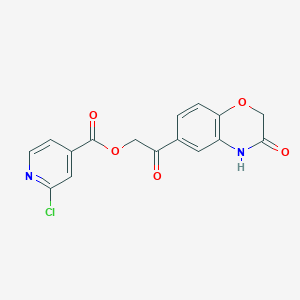

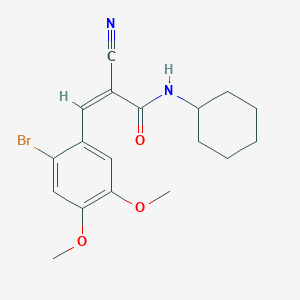

(2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the propanoic acid group, and finally the addition of the cyclopropylformamido group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system is aromatic and planar, while the cyclopropyl group would add some three-dimensionality to the molecule. The formamide group could participate in hydrogen bonding, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the propanoic acid group could react with bases to form a salt, or with alcohols to form an ester. The indole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the propanoic acid group suggests that the compound would be acidic. The compound is likely to be solid at room temperature .Scientific Research Applications

Stereochemistry and Synthesis

- The study of stereochemistry, such as in the synthesis of grenadamide, demonstrates the importance of understanding the absolute stereochemistry of compounds like "(2R)-2-(cyclopropylformamido)-3-(1H-indol-3-yl)propanoic acid" for their potential application in drug development and organic synthesis (Dulayymi, Baird, & Jones, 2004).

Drug Design and Bioactivity

- Indole-based scaffolds, as shown in the synthesis and evaluation of novel urease inhibitors, indicate the potential of indole derivatives in designing inhibitors with significant bioactivity. These findings highlight the relevance of compounds like "this compound" in medicinal chemistry and drug development (Nazir et al., 2018).

Anticancer Activity

- The synthesis and investigation of certain indole derivatives for their anticancer activity demonstrate the compound's potential in contributing to the development of new therapeutic agents against cancer. This suggests that studying "this compound" could offer insights into novel anticancer strategies (Saad & Moustafa, 2011).

Molecular Modelling and Reactivity Studies

- Computational studies on indole derivatives help understand their chemical reactivity, molecular properties, and bioactivity profiles, facilitating the drug design process. This application underscores the compound's potential role in computational chemistry and peptide research (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Enzymatic Inhibition

- The development of indole-based inhibitors for enzymes like dynamin GTPase showcases the compound's utility in studying and modulating cellular processes, indicating its potential applications in cellular biology and pharmacology (Gordon et al., 2013).

Future Directions

properties

IUPAC Name |

(2R)-2-(cyclopropanecarbonylamino)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-14(9-5-6-9)17-13(15(19)20)7-10-8-16-12-4-2-1-3-11(10)12/h1-4,8-9,13,16H,5-7H2,(H,17,18)(H,19,20)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBQUYRRQIZHBS-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2824167.png)

![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)

![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)

![3-(2-Chlorophenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2824176.png)

![4-[3-(3-Methoxyphenoxy)-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2824177.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)

![3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2824185.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/no-structure.png)